REACTION_CXSMILES
|
ClC1C=C(C)C(C)=CC=1.[Mn]([O-])(=O)(=O)=[O:11].[K+].NC1C=CC(C)=C(N2[C:28](=[O:29])[C:27]3=[CH:30][C:31]([Cl:34])=[CH:32][CH:33]=[C:26]3[C:25]2=[O:35])C=1.[OH2:36]>>[Cl:34][C:31]1[CH:30]=[C:27]([C:28]([OH:29])=[O:11])[C:26](=[CH:33][CH:32]=1)[C:25]([OH:35])=[O:36] |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)C)C
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)C)N1C(C=2C(C1=O)=CC(=CC2)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material is prepared
|
Type
|
CUSTOM
|
Details
|
(about 7 hours)
|
Duration
|
7 h
|
Type
|
DISTILLATION
|
Details
|
are distilled off
|
Type
|
FILTRATION
|
Details
|
the remaining suspension is filtered while still hot
|
Type
|
WASH
|
Details
|
The residue is washed with hot water several times the clear and colorless filtrate (pH~12)
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to about 50 ml
|
Type
|
EXTRACTION
|
Details
|
The cold mixture is extracted 3 times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |